

validating the source and quality of commercial Amylin (1-13) (human)

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Compound of Interest

Compound Name: Amylin (1-13) (human)

Cat. No.: B599685

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A Researcher's Guide to Validating Commercial Amylin (1-13) (Human)

For researchers, scientists, and drug development professionals, the quality and purity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a framework for validating the source and quality of commercially available **Amylin (1-13) (human)**, a fragment of the full-length Amylin peptide. We offer a comparative overview of key quality control parameters, detailed experimental protocols for validation, and a look into the peptide's signaling pathway.

Amylin (1-13), with the amino acid sequence Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala, is a non-amyloidogenic fragment of the human islet amyloid polypeptide (IAPP). While it does not form fibrils itself, its quality is critical for research into Amylin's biological functions and its role in type 2 diabetes. When selecting a commercial source for this peptide, it is essential to scrutinize the provided quality control data and, if necessary, perform independent validation.

Comparative Quality Control Parameters for Commercial Amylin (1-13)

Sourcing high-quality Amylin (1-13) requires a careful review of the supplier's Certificate of Analysis (CofA). While direct head-to-head comparisons from independent studies are scarce,

researchers should look for the following key quality attributes. The table below summarizes typical specifications for a high-quality commercial batch of **Amylin (1-13) (human)**.

Parameter	Typical Specification	Method	Purpose
Purity	≥95%	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)	Determines the percentage of the target peptide relative to impurities.
Identity	Conforms to expected molecular weight (1378.6 Da)	Mass Spectrometry (MS), e.g., ESI-MS or MALDI-TOF	Confirms the correct molecular mass of the synthesized peptide.
Appearance	White to off-white lyophilized powder	Visual Inspection	Basic quality check for consistency and absence of foreign matter.
Solubility	Soluble in water	As specified by the vendor	Ensures the peptide can be readily prepared for experimental use.
Peptide Content	Typically >70%	Amino Acid Analysis or UV Spectrometry	Quantifies the amount of peptide in the lyophilized powder, accounting for counter-ions and water.
Counter-ion Content	Specified (e.g., TFA <15%)	Ion Chromatography or NMR	Identifies and quantifies the counter-ion used during purification (commonly Trifluoroacetic Acid).
Water Content	<10%	Karl Fischer Titration	Determines the amount of residual water in the lyophilized product.

Endotoxin Level

<1 EU/μg

Limulus Amebocyte
Lysate (LAL) AssayCritical for in vivo and
cell-based assays to
avoid inflammatory
responses.

Key Experimental Protocols for Validation

Researchers can independently verify the quality of commercial Amylin (1-13) using standard analytical techniques.

Purity Determination by RP-HPLC

Objective: To separate and quantify the target peptide from any synthesis-related impurities.

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm or 280 nm.
- Sample Preparation: Reconstitute the lyophilized peptide in water to a concentration of 1 mg/mL. Inject 10-20 μL.
- Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

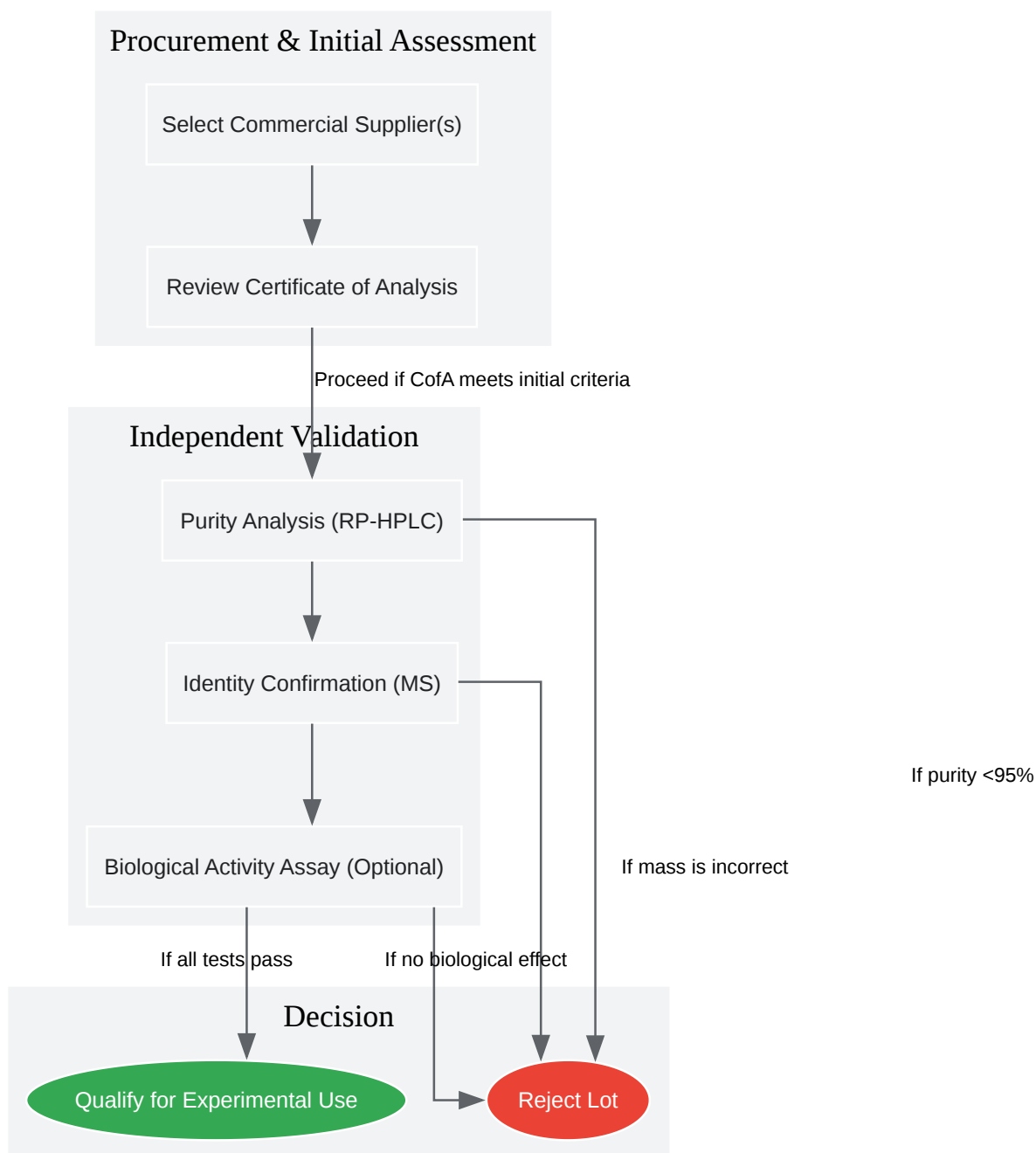
Objective: To confirm the molecular weight of the peptide.

Methodology:

- **Technique:** Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.
- **Sample Preparation:** Dilute the peptide solution from the HPLC analysis or a freshly prepared solution to approximately 0.1 mg/mL in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).
- **Analysis:** The resulting spectrum should show a major peak corresponding to the theoretical monoisotopic mass of Amylin (1-13) ($C_{54}H_{95}N_{19}O_{19}S_2$), which is 1377.65 Da, or its protonated forms (e.g., $[M+H]^+$ at m/z 1378.65).

Experimental and Logical Workflows

A systematic approach is crucial for validating a commercial peptide. The following diagram illustrates a typical workflow.

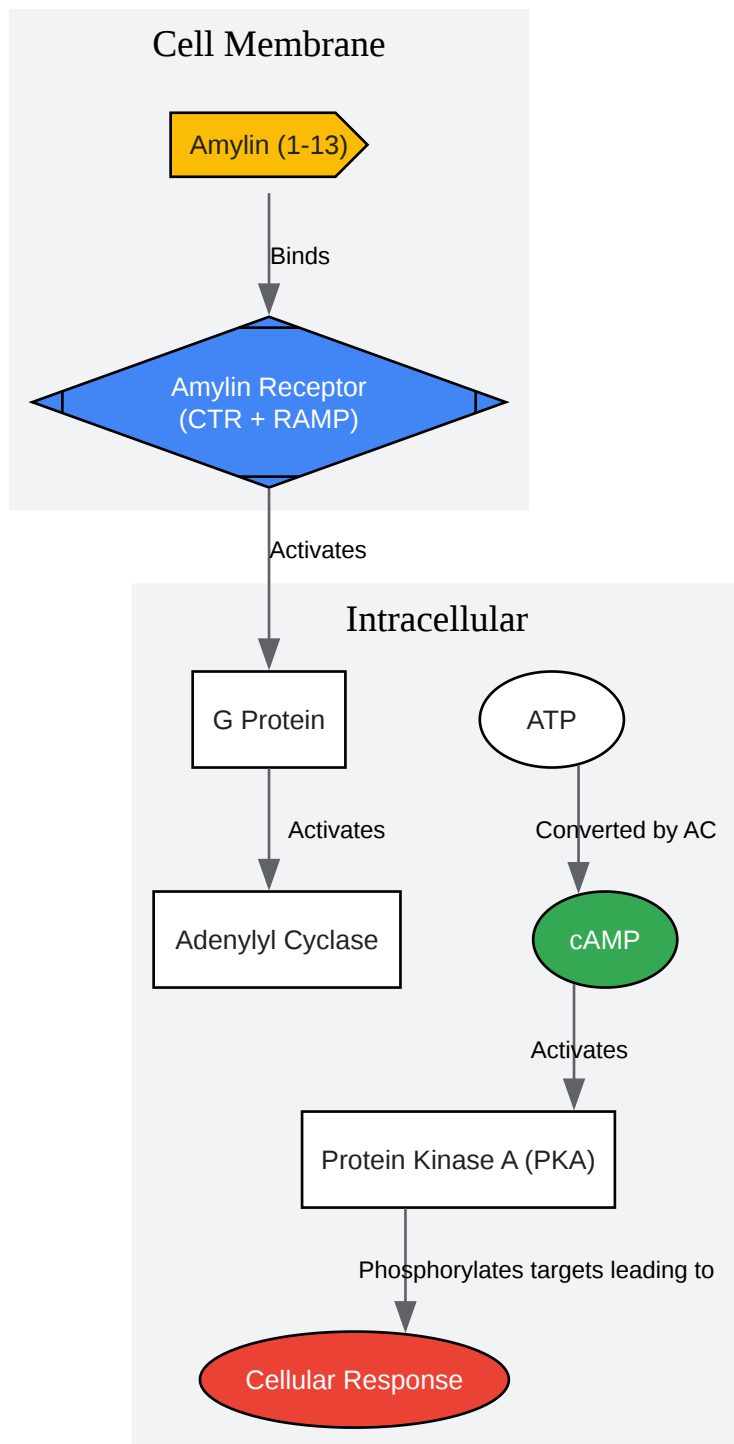


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A typical workflow for validating a commercial peptide.

Amylin Signaling Pathway

Amylin exerts its biological effects through a G protein-coupled receptor (GPCR) complex. The core component is the calcitonin receptor (CTR), which associates with a receptor activity-modifying protein (RAMP).[1][2] This association confers specificity for Amylin. Upon binding, the receptor complex activates downstream signaling cascades, most notably the adenylyl cyclase pathway leading to the production of cyclic AMP (cAMP).[3][4]



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Simplified Amylin receptor signaling pathway.

By following this guide, researchers can make informed decisions when sourcing **Amylin (1-13) (human)** and ensure the integrity of their experimental data. Independent validation remains the gold standard for guaranteeing the quality of critical reagents.

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